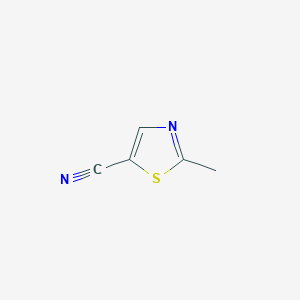

2-Methylthiazole-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-7-3-5(2-6)8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLHOMLLEOCIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695969 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60735-10-6, 65735-10-6 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylthiazole-5-carbonitrile

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 2-Methylthiazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in pharmaceutical sciences, appearing in a wide array of biologically active molecules, including Vitamin B1 (Thiamine) and numerous approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of modern medicinal chemistry. This compound, in particular, offers a versatile platform for further chemical elaboration, with the nitrile group serving as a key functional handle for constructing more complex molecular architectures. This guide delineates a reliable, multi-step synthesis beginning from readily available starting materials.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-stage process. This pathway leverages the classic Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by functional group manipulations to arrive at the target nitrile.

Caption: Overall synthetic workflow for this compound.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

The foundational step is the construction of the thiazole ring via the Hantzsch synthesis, a venerable and highly reliable condensation reaction between an α-haloketone and a thioamide.[2][3] In this protocol, ethyl 2-chloro-3-oxobutanoate serves as the α-halocarbonyl component, reacting with thioacetamide to form the desired thiazole ester.

Mechanism and Rationale

The reaction proceeds through a well-established pathway:

-

S-Alkylation: The sulfur atom of thioacetamide, acting as a potent nucleophile, attacks the carbon bearing the chlorine atom in an SN2 reaction.[4][5] This forms an isothiourea intermediate.

-

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[2][4]

This one-pot reaction is known for its efficiency and high yields in forming substituted thiazoles.[4][6]

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.[2]

Detailed Experimental Protocol

Materials:

-

Ethyl 2-chloro-3-oxobutanoate

-

Thioacetamide

-

Ethanol (absolute)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol (approx. 10 volumes).[2]

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.[2]

-

Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.[2]

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[2]

-

Extraction: To the remaining aqueous residue, add ethyl acetate (e.g., 3 x 50 mL) to extract the product. Combine the organic layers.[2]

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[2]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Ethyl 2-methylthiazole-5-carboxylate.[2]

| Parameter | Value/Condition | Rationale |

| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |

| Temperature | Reflux (~78-80 °C) | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration.[7] |

| Reaction Time | 4-6 hours | Typical duration to ensure the reaction proceeds to completion. Monitorable by TLC. |

| Work-up | NaHCO₃ wash | Neutralizes the acidic byproduct (HCl), preventing potential side reactions and aiding extraction. |

Part 2: Saponification to 2-Methylthiazole-5-carboxylic acid

The second stage involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, driven by a strong base.

Mechanism and Rationale

Saponification is a base-mediated ester hydrolysis. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final, irreversible acid-base step occurs where the ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8] An acidic work-up is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.[8]

Detailed Experimental Protocol

Materials:

-

Ethyl 2-methylthiazole-5-carboxylate

-

Methanol

-

Aqueous Sodium Hydroxide (e.g., 40% solution)[9]

-

Concentrated Hydrochloric Acid

-

Water and Ice

Procedure:

-

Reaction Setup: Dissolve the crude or purified Ethyl 2-methylthiazole-5-carboxylate (1.0 equivalent) in methanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (a molar excess, e.g., 2.5-3.0 equivalents) to the solution.[9][10]

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting ester.

-

Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidification: To the remaining aqueous solution, add water and ice, then carefully add concentrated hydrochloric acid dropwise with stirring until the pH is less than 2.[9][10] The product, 2-Methylthiazole-5-carboxylic acid, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[9][10]

| Parameter | Value/Condition | Rationale |

| Base | NaOH or KOH | Strong base required to initiate nucleophilic attack on the ester carbonyl.[8] |

| Solvent System | Methanol/Water | Co-solvent system ensures solubility for both the organic ester and the inorganic base.[8] |

| Work-up | Acidification (HCl) | Protonates the carboxylate salt to yield the neutral carboxylic acid, causing it to precipitate from the aqueous solution.[8][9] |

Part 3: Conversion of Carboxylic Acid to this compound

The final transformation is the conversion of the carboxylic acid to the target nitrile. This is a two-step sequence proceeding through a primary amide intermediate, which is then dehydrated.

Step 3a: Synthesis of 2-Methylthiazole-5-carboxamide

Mechanism and Rationale: Carboxylic acids are not reactive enough to be directly converted to amides with ammonia. The hydroxyl group must first be converted into a better leaving group. A common and effective method is to transform the carboxylic acid into an acid chloride using a reagent like thionyl chloride (SOCl₂). The highly electrophilic acid chloride then readily reacts with ammonia to form the primary amide.

Detailed Experimental Protocol (Amide Formation)

Materials:

-

2-Methylthiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Aqueous ammonia solution

Procedure:

-

Acid Chloride Formation: Suspend 2-Methylthiazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM or toluene. Add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture gently (e.g., to 40-50 °C) for 1-2 hours until gas evolution ceases.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylthiazole-5-carbonyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM and cool it in an ice bath. Add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. The amide product may precipitate. Collect the solid by filtration, or if it remains in solution, extract the product, wash the organic layer, dry, and concentrate to obtain the crude 2-Methylthiazole-5-carboxamide.

Step 3b: Dehydration of Amide to Nitrile

Mechanism and Rationale: The conversion of a primary amide to a nitrile is a dehydration reaction. Reagents like thionyl chloride, phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are effective for this transformation.[11][12][13] When using thionyl chloride, the amide oxygen attacks the sulfur atom, initiating a sequence of steps that ultimately leads to the elimination of SO₂ and HCl, forming the carbon-nitrogen triple bond of the nitrile.[11]

Caption: Simplified mechanism for the dehydration of an amide using thionyl chloride.[11]

Detailed Experimental Protocol (Nitrile Formation)

Materials:

-

2-Methylthiazole-5-carboxamide

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., DCM, Toluene, or neat)

Procedure:

-

Reaction Setup: Combine 2-Methylthiazole-5-carboxamide (1.0 equivalent) and thionyl chloride (e.g., 2-3 equivalents). The reaction can be run neat or in an inert solvent like toluene.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gas.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide). Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Conclusion

The synthetic route detailed in this guide, beginning with the Hantzsch thiazole synthesis and proceeding through saponification, amidation, and dehydration, presents a logical and field-proven pathway to this compound. By understanding the causality behind each step—from the nucleophilic attacks in the Hantzsch synthesis to the activation and elimination sequences in the final nitrile formation—researchers can confidently reproduce and, where necessary, troubleshoot this synthesis. Each protocol described forms a self-validating system, grounded in fundamental principles of organic chemistry, providing a solid foundation for the production of this important chemical intermediate.

References

- BenchChem. (n.d.). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials. Retrieved from BenchChem website. [https://www.benchchem.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap website. [https://chemhelpasap.com/hantzsch-thiazole-synthesis/]

- Gand-Herberth, S., et al. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition, 54(36), 10764-10768. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4767005/]

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive website. [https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]

- JoVE. (2023). Preparation of Nitriles. Retrieved from JoVE website. [https://www.jove.

- Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]

- Ashenhurst, J. (n.d.). Dehydration of amides to give nitriles. Master Organic Chemistry. [https://www.masterorganicchemistry.

- Reddy, T. J., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5149-5159. [https://pubs.acs.org/doi/10.1021/acsomega.8b00583]

- BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate. Retrieved from BenchChem website. [https://www.benchchem.

- Li, G., et al. (2015). 1-Pot conversion of a carboxylic acid to its derived nitrile via Pd-catalyzed dehydration. ResearchGate. [https://www.researchgate.

- Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from Chemistry Steps website. [https://www.chemistrysteps.

- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from Organic Chemistry Portal website. [https://www.organic-chemistry.org/synthesis/C3N/nitriles.shtm]

- The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [https://www.youtube.

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870000639]

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps website. [https://www.chemistrysteps.com/nitrile-hydrolysis-to-carboxylic-acid-mechanism/]

- Hollis, A. H., & Srouji, G. H. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates (U.S. Patent No. 5,880,288). U.S. Patent and Trademark Office. [https://patents.google.

- Hollis, A. H., & Srouji, G. H. (1995). Improved process for the preparation of 2-methylthiazole-5-carboxylates (EP 0650963 A1). European Patent Office. [https://patents.google.

- operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from operachem website. [https://www.operachem.

- Wang, Y., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1226-1233. [https://www.tandfonline.com/doi/full/10.1080/10426507.2012.678734]

- CymitQuimica. (n.d.). 2-Chloro-5-methylthiazole-4-carbonitrile. Retrieved from CymitQuimica website. [https://cymitquimica.com/base/files/2-chloro-5-methylthiazole-4-carbonitrile-en-340245-340245.html]

- ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-thiazole-5-carboxylate. Retrieved from ChemSynthesis website. [https://www.chemsynthesis.com/base/chemical-structure-79836-78-5.html]

- Chem-Impex International. (n.d.). 2-Methylthiazole-5-carboxylic acid. Retrieved from Chem-Impex website. [https://www.chemimpex.com/products/2-methylthiazole-5-carboxylic-acid]

- ChemicalBook. (n.d.). 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis. Retrieved from ChemicalBook website. [https://www.chemicalbook.com/synthesis/1261080-59-4.htm]

- PrepChem. (n.d.). Synthesis of 2-hydroxymethyl-thiazole -5-carboxylic acid. Retrieved from PrepChem website. [https://www.prepchem.com/synthesis-of-2-hydroxymethyl-thiazole-5-carboxylic-acid]

- Kumar, D., & Kumar, N. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 7(2), 1-15. [https://www.bepls.com/bepls,vol7,2,1.pdf]

- PrepChem. (n.d.). Synthesis of 2-ethyl-4-methylthiazole-5-carboxylic acid chloride. Retrieved from PrepChem website. [https://www.prepchem.com/synthesis-of-2-ethyl-4-methylthiazole-5-carboxylic-acid-chloride]

- Li, J., & Wang, Z. (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (CN 104672168 A). Google Patents. [https://patents.google.

- National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem Compound Database. [https://pubchem.ncbi.nlm.nih.gov/compound/77129]

- The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved from The Good Scents Company website. [http://www.thegoodscentscompany.

- ECHEMI. (n.d.). Ethyl 2-methylthiazole-5-carboxylate. Retrieved from ECHEMI website. [https://www.echemi.com/products/79836-78-5.html]

- National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem Compound Database. [https://pubchem.ncbi.nlm.nih.gov/compound/161797-99-5]

- ECHEMI. (n.d.). Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Retrieved from ECHEMI website. [https://www.echemi.com/produce/pr2203091937-2-methylthiazole-5-carbonitrile-chemlab-chemical-co-ltd.html]

- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Retrieved from BenchChem website. [https://www.benchchem.com/application-notes/derivatization-of-2-1-aminoethyl-thiazole-5-carboxylic-acid]

Sources

- 1. bepls.com [bepls.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Saponification-Typical procedures - operachem [operachem.com]

- 9. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Video: Preparation of Nitriles [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

2-Methylthiazole-5-carbonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methylthiazole-5-carbonitrile

Abstract

This compound (CAS No. 65735-10-6) is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules.[2] This guide provides a comprehensive overview of the core chemical properties, plausible synthetic routes, key reactive sites, and analytical characterization of this compound. By synthesizing information from established chemical principles and analogous structures, this document serves as a technical resource for researchers aiming to leverage this versatile building block in the design and synthesis of novel functional molecules.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a fundamental structural motif in medicinal chemistry. Its unique electronic properties, ability to act as a bioisostere for other aromatic rings, and capacity to engage in hydrogen bonding have cemented its role in modern drug design. Thiazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3] A notable example is the anti-cancer drug Dasatinib, which features a 2-aminothiazole-5-carboxamide core, underscoring the therapeutic relevance of functionalized thiazoles.[4] this compound represents a key intermediate, providing a reactive nitrile handle for elaboration into amides, carboxylic acids, or amines, thus enabling access to a wide array of potential therapeutic agents.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is foundational for its application in research and development. The key properties of this compound are summarized below. It is important to note that while some data is established, other properties like melting and boiling points may require experimental determination for a specific, highly purified sample.

| Property | Value | Source |

| CAS Number | 65735-10-6 | [1] |

| Molecular Formula | C₅H₄N₂S | [1] |

| Molecular Weight | 124.17 g/mol | Calculated |

| Appearance | (Predicted) White to pale yellow solid | Analogous Compounds |

| Purity | ≥98% (Commercially available) |

Synthesis and Mechanistic Considerations

The construction of the thiazole ring is a well-trodden path in organic synthesis, with the Hantzsch thiazole synthesis being a primary and reliable method.[5] A plausible and efficient route to this compound involves the condensation of an α-halocarbonyl compound with thioacetamide.

Proposed Synthetic Workflow

The proposed synthesis begins with the bromination of 2-formylmalononitrile, a readily available starting material, to generate an α-bromo intermediate. This reactive intermediate is then subjected to a cyclocondensation reaction with thioacetamide. The thioamide's sulfur atom acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for thiazole synthesis.

-

α-Bromination: To a solution of 2-formylmalononitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. The choice of a non-polar aprotic solvent minimizes side reactions. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up (Step 1): Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-bromo intermediate is often used directly in the next step without further purification due to its potential instability.

-

Cyclocondensation: Dissolve the crude intermediate in ethanol or a similar protic solvent. Add thioacetamide (1.1 eq). The use of a protic solvent facilitates the proton transfers involved in the dehydration step.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 4-6 hours. The reaction progress should be monitored by TLC. The formation of the aromatic thiazole provides a thermodynamic driving force for the reaction.

-

Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Reactivity and Synthetic Potential

This compound is a versatile intermediate due to its distinct reactive sites: the nitrile group, the C2-methyl group, and the thiazole ring itself.

-

The Nitrile Group (C5): This is the most synthetically valuable handle.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding 2-methylthiazole-5-carboxylic acid [6][7] or, under milder conditions, to 2-methylthiazole-5-carboxamide . This transformation is critical for developing compounds like Dasatinib, which feature a carboxamide linkage.[4]

-

Reduction: The nitrile can be reduced to a primary amine, yielding (5-aminomethyl)-2-methylthiazole , using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amine functionality, a common feature in many pharmaceuticals.[8]

-

Caption: Key transformations of the nitrile group at the C5 position.

-

The Methyl Group (C2): The protons of the methyl group are weakly acidic and can be deprotonated with a strong base to form a nucleophile for C-C bond formation. Alternatively, the methyl group can be a site for oxidation. Studies on the atmospheric oxidation of 2-methylbenzothiazole have shown that the methyl group can be oxidized to an aldehyde.[9]

-

The Thiazole Ring: As an aromatic system, the ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nitrile group at C5 would direct substitution to the C4 position. The ring's nitrogen atom is basic and can be quaternized.

Spectroscopic Characterization and Analytical Protocols

Structural confirmation and purity assessment are critical. While specific spectra for this exact compound are not widely published, its features can be accurately predicted based on analogous structures.[10][11]

| Technique | Expected Signature |

| ¹H NMR | Singlet ~2.7-2.8 ppm (3H, C2-CH₃); Singlet ~8.5-8.7 ppm (1H, C4-H) |

| ¹³C NMR | ~19-21 ppm (C2-CH₃); ~115-118 ppm (-C≡N); ~120-125 ppm (C5); ~150-155 ppm (C4); ~165-170 ppm (C2) |

| IR Spectroscopy | Strong, sharp C≡N stretch at ~2220-2240 cm⁻¹; C=N and C=C stretches at ~1500-1600 cm⁻¹ |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 124 |

Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR Acquisition (400 MHz Spectrometer):

-

Acquire a ¹H NMR spectrum with a standard pulse sequence over a 0-12 ppm spectral width.

-

Acquire a proton-decoupled ¹³C NMR spectrum over a 0-200 ppm spectral width. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.[10]

-

-

IR Acquisition (FT-IR Spectrometer):

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the spectrum from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

Reference the NMR spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

-

Analyze the vibrational frequencies in the IR spectrum to confirm the presence of key functional groups, especially the nitrile.

-

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. Its derivatives are key components in the synthesis of complex molecules with significant biological activity.

-

Pharmaceutical Intermediate: As the precursor to 2-methylthiazole-5-carboxylic acid, it serves as a building block for antimicrobial agents and other pharmaceuticals.[6]

-

Scaffold for Drug Discovery: By converting the nitrile to a carboxamide, medicinal chemists can couple it with various amines to rapidly generate libraries of compounds for biological screening, a common strategy in the development of kinase inhibitors and other targeted therapies.[3][4]

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided results, general precautions for handling related thiazole derivatives and nitriles should be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

- CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. CSIRO Publishing. [Link]

-

2-Methylthiazole. PubChem, National Institutes of Health. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

-

2-methyl thiazole. The Good Scents Company. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Institutes of Health. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

Sources

- 1. This compound [65735-10-6] | King-Pharm [king-pharm.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. connectsci.au [connectsci.au]

- 8. CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents [patents.google.com]

- 9. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Methylthiazole(3581-87-1) 1H NMR [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

The Thiazole Scaffold: A Privileged Motif in Bioactive Compounds

An In-Depth Technical Guide to 2-Methylthiazole-5-carbonitrile

Abstract: this compound (CAS No: 65735-10-6) is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive nitrile group and a biologically significant thiazole core, makes it a valuable precursor for a diverse range of complex target molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, robust synthesis protocols with mechanistic insights, spectroscopic characterization, and key applications in modern drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in research and development.

The thiazole ring is a cornerstone in the design of bioactive molecules, renowned for its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and contribute to the overall conformational rigidity of a molecule. This five-membered heterocycle is a key component in numerous FDA-approved drugs, including the anti-cancer agent Dasatinib and the antimicrobial Sulfathiazole.[1][2][3] The substitution pattern on the thiazole ring dictates its biological activity, and derivatives such as this compound serve as highly versatile intermediates for exploring this chemical space. The methyl group at the 2-position and the cyano group at the 5-position provide orthogonal handles for synthetic diversification, enabling the construction of extensive compound libraries for screening and lead optimization.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in any experimental workflow.

| Property | Value | Source |

| CAS Number | 65735-10-6 | [4][5] |

| Molecular Formula | C₅H₄N₂S | [4][5] |

| Molecular Weight | 124.16 g/mol | [4] |

| Synonyms | N/A | [4] |

| Appearance | Solid (Typical) | [6] |

| Purity | Typically >95% | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted thiazoles often relies on the classic Hantzsch thiazole synthesis or modern variations thereof. A robust and scalable synthesis for 2-methylthiazole derivatives typically involves the condensation of a thioamide with an α-haloketone or its equivalent. For this compound, a plausible and efficient pathway starts from ethyl 2-chloroacetoacetate and thioacetamide. While many literature procedures focus on the corresponding carboxylate, this guide outlines the conversion to the essential carbonitrile.

Two-Step Synthesis from Ethyl 2-chloroacetoacetate

This process involves an initial cyclization to form the thiazole ester, followed by conversion to the primary amide and subsequent dehydration to the nitrile.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-methylthiazole-5-carboxylate

The reaction begins with the nucleophilic attack of the sulfur atom of thioacetamide onto the electrophilic carbonyl carbon of the keto-group in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

-

Causality: The use of a base, such as triethylamine, is crucial. It serves to neutralize the HCl formed during the cyclization, driving the reaction to completion.[7][8] Acetonitrile is an ideal solvent due to its ability to dissolve the reactants and its stability under reflux conditions.[7][8]

Caption: Hantzsch synthesis workflow for the thiazole ester intermediate.

Step 2: Amidation and Dehydration to this compound

The resulting ester is converted to the primary amide using ammonia. The amide is then dehydrated using a standard dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the target nitrile.

-

Causality: This two-step conversion is a classic and reliable method for transforming an ester into a nitrile. The choice of dehydrating agent is critical; POCl₃ is effective but requires careful handling, while TFAA is also powerful but can sometimes lead to side reactions if not controlled.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound [65735-10-6] | King-Pharm [king-pharm.com]

- 6. 2-Thiazolecarbonitrile, 5-methyl- | CymitQuimica [cymitquimica.com]

- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 8. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

Introduction: The Thiazole Scaffold and the Emergence of 2-Methylthiazole-5-carbonitrile

An In-Depth Technical Guide to the Biological Activity of 2-Methylthiazole-5-carbonitrile

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics like penicillin to anticancer drugs.[1][2] This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is prized for its versatile chemical reactivity and its ability to engage in various biological interactions. Its derivatives have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities.[3][4]

Within this broad and pharmacologically significant family, this compound represents a molecule of emerging interest. While direct, in-depth studies on its biological activity are not yet widely published, its close structural relationship to well-characterized analogs, such as 2-methylthiazole-5-carboxylic acid and its esters, provides a strong rationale for its investigation as a potential bioactive agent.[5][6] This guide will synthesize the known activities of its closest analogs to build a predictive framework for its biological potential and provide detailed, actionable protocols for researchers to validate these hypotheses.

This document is designed for drug development professionals and researchers. It will delve into the potential mechanisms of action, propose robust experimental workflows for screening, and offer insights into the structure-activity relationships that define the therapeutic promise of this chemical entity.

Part 1: Chemical Synthesis and Structural Analogs

Understanding the biological potential of this compound begins with its synthesis and its place within a family of related compounds. The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis or variations thereof, often involving the condensation of a thioamide with an α-haloketone or related precursor.[7][8] Several one-pot procedures have been developed for the efficient synthesis of 2-substituted-4-methylthiazole-5-carboxylates, which are key precursors.[9]

The biological activity of the core "2-methylthiazole-5-X" scaffold is heavily influenced by the nature of the substituent at the C5 position. The nitrile group (-C≡N) in this compound is a well-known bioisostere for carboxylate (-COO⁻) and carboxamide (-CONH₂) groups, meaning it can often mimic their biological interactions while offering distinct properties in terms of polarity, metabolic stability, and hydrogen bonding capability.

Caption: Relationship between the target compound and its key analogs.

Part 2: Predicted Biological Activities Based on Analog Data

Based on the established bioactivities of its ester and acid analogs, this compound is predicted to possess a range of therapeutically relevant properties. The following table summarizes the activities reported for these closely related compounds, which form the basis for designing a screening strategy for the nitrile variant.

| Compound/Class | Reported Biological Activity | Potential Application | Reference |

| Methyl 2-methylthiazole-5-carboxylate | Antimicrobial, Antifungal, Antiviral, Antitumor | Infectious Diseases, Oncology | [5] |

| Inhibitor of Xanthine Oxidase | Gout, Hyperuricemia | [5] | |

| 2-Methylthiazole-5-carboxylic acid | Key intermediate for antimicrobial agents | Infectious Diseases | [6] |

| Building block for herbicides | Agrochemicals | [6] | |

| 2-Aminothiazole Derivatives | Broad-spectrum anticancer activity | Oncology | [1][3] |

| Antioxidant (free radical scavenging) | Inflammatory Conditions | [2][4] |

Predicted Mechanism of Action: Xanthine Oxidase Inhibition

A compelling hypothesis derived from analog data is the potential for this compound to function as an inhibitor of xanthine oxidase. Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Overproduction of uric acid leads to hyperuricemia and gout. The ester analog, Methyl 2-methylthiazole-5-carboxylate, has been identified as an inhibitor of this enzyme.[5] Given the bioisosteric relationship between the nitrile and carboxylate groups, it is plausible that the nitrile moiety can also interact with the enzyme's active site, potentially modulating its activity.

Caption: Proposed inhibition of the Xanthine Oxidase pathway.

Part 3: Experimental Protocols for Biological Characterization

To validate the predicted activities, a systematic, multi-tiered screening approach is required. The following protocols are designed to provide a comprehensive evaluation of the biological profile of this compound.

Workflow for Initial Biological Screening

The overall strategy involves progressing from broad cytotoxicity and antimicrobial assays to more specific, mechanism-based enzymatic and antioxidant assays.

Caption: A tiered experimental workflow for biological characterization.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: To assess the potential antitumor activity of the compound, as suggested by analogs.[1][5] The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and incubate at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol: Xanthine Oxidase Inhibition Assay

Rationale: To directly test the hypothesis that the compound can inhibit xanthine oxidase, a key enzyme in purine metabolism.[5]

Methodology:

-

Reagent Preparation:

-

Prepare a 50 mM potassium phosphate buffer (pH 7.5).

-

Prepare a 2 mM xanthine solution (substrate) in the buffer.

-

Prepare a solution of xanthine oxidase (XO) enzyme (e.g., 0.1 units/mL) in the buffer.

-

Prepare various concentrations of this compound and a known inhibitor (e.g., Allopurinol) in the buffer with a small percentage of DMSO.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add 50 µL of the test compound solution (or buffer for control).

-

Add 100 µL of the xanthine substrate solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

-

Reaction Initiation: Initiate the reaction by adding 100 µL of the xanthine oxidase enzyme solution to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) every 30 seconds for 10 minutes using a microplate reader.

-

Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. The substantial body of evidence surrounding its structural analogs strongly suggests a high probability of it possessing valuable biological activities, particularly in the realms of oncology and metabolic disease modulation. Its potential as a xanthine oxidase inhibitor is a particularly compelling avenue for investigation.

The experimental framework provided in this guide offers a clear and robust pathway for elucidating the compound's biological profile. Successful validation of these predicted activities would position this compound as a valuable lead compound for further preclinical development. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to establish efficacy and safety profiles.

References

-

Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]

-

Title: A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates Source: CSIRO Publishing URL: [Link]

- Title: Process for the preparation of 2-methylthiazole-5-carboxylates Source: Google Patents URL

- Title: A kind of 2-(aminomethyl)

- Title: Improved process for the preparation of 2-methylthiazole-5-carboxylates Source: Google Patents URL

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]

-

Title: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS Source: EXCLI Journal URL: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. excli.de [excli.de]

- 5. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 8. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 2-Methylthiazole-5-carbonitrile Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds, including Vitamin B1 (Thiamine).[1][2][3] Within this class, the 2-methylthiazole-5-carbonitrile scaffold has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique electronic properties and synthetic accessibility make it an attractive starting point for developing derivatives with a wide range of biological activities, from antimicrobial and anticancer to anti-inflammatory and anti-diabetic agents.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and structure-activity relationships (SAR) of this compound derivatives. It offers detailed, field-proven synthetic protocols, methodologies for structural modification, and insights into the rational design of potent and selective analogs for drug discovery.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] This arrangement confers a unique chemical personality, making it a "privileged scaffold" in drug discovery. The nitrogen atom acts as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions. The aromatic ring itself serves as a rigid core to orient appended functional groups for optimal interaction with biological targets.

The significance of the thiazole moiety is underscored by its presence in numerous FDA-approved drugs.[6] For instance, the blockbuster anti-cancer drug Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor, features a 2-aminothiazole core, highlighting the scaffold's utility in designing highly specific enzyme inhibitors.[7] The versatility of the thiazole ring allows for substitution at multiple positions (C2, C4, C5), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.[6][8]

The this compound Core: Properties and Rationale for Use

The this compound structure offers several strategic advantages for medicinal chemistry:

-

The 2-Methyl Group: This small, lipophilic group can provide beneficial steric interactions within a binding pocket and often enhances metabolic stability.

-

The 5-Carbonitrile Group: The nitrile (-C≡N) is a potent electron-withdrawing group, significantly influencing the electronic distribution of the thiazole ring. It is also a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a vast array of derivatives.[9]

-

Synthetic Tractability: The core is readily accessible through established heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis.[1][2][4]

The combination of these features makes this compound and its parent acid/ester forms valuable intermediates for creating libraries of compounds for high-throughput screening and lead optimization.[10][11]

Synthetic Pathways and Methodologies

The cornerstone of thiazole synthesis is the Hantzsch condensation, first reported in 1887.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][4] Modern variations of this method offer high yields and greener reaction conditions.[2][4]

Retrosynthetic Analysis and Key Building Blocks

A logical retrosynthetic approach to this compound derivatives begins by disconnecting the thiazole ring according to the Hantzsch synthesis. This reveals two primary synthons: a thioamide equivalent (thioacetamide for the 2-methyl group) and a functionalized α-halocarbonyl compound.

Caption: Retrosynthetic analysis of the 2-methylthiazole core.

Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate

This protocol describes a common one-pot procedure for synthesizing a thiazole ester, which is a close analog and common precursor to the 5-carbonitrile derivative. The methodology is adapted from established Hantzsch synthesis procedures.[12]

Rationale: This one-pot method is efficient as it avoids the isolation of the intermediate α-haloketone, which can be lachrymatory and unstable. N-Bromosuccinimide (NBS) is chosen as a mild and easy-to-handle brominating agent.[12] The reaction is typically heated to drive the cyclization and dehydration steps to completion.

Materials:

-

Ethyl acetoacetate (1.0 equiv.)

-

N-Bromosuccinimide (NBS) (1.2 equiv.)

-

Thiourea (1.0 equiv.)

-

Ethanol (or a THF/water mixture)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Halogenation: To a stirred solution of ethyl acetoacetate (1.0 equiv.) in ethanol at 0°C, add N-bromosuccinimide (1.2 equiv.) portion-wise, maintaining the temperature below 5°C.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add thiourea (1.0 equiv.).

-

Heating: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can again be monitored by TLC.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

-

Extraction: Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[12]

Note: To obtain the 2-methyl derivative (instead of 2-amino), thioacetamide is used in place of thiourea.[13][14] The 5-carboxylate can then be converted to the 5-carbonitrile via a two-step process of amide formation followed by dehydration.

Characterization and Validation

The identity and purity of the synthesized compounds must be rigorously confirmed.

| Technique | Purpose | Expected Observations for Ethyl 2,4-dimethylthiazole-5-carboxylate |

| ¹H NMR | Structural confirmation | Signals for two methyl groups (singlets, ~2.5-2.7 ppm), ethyl ester group (triplet, ~1.4 ppm and quartet, ~4.3 ppm). |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for thiazole ring carbons, methyl carbons, and ester carbonyl carbon. |

| Mass Spec (MS) | Molecular weight verification | A molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight. |

| FT-IR | Functional group identification | Characteristic stretches for C=O (ester, ~1700 cm⁻¹) and C=N (thiazole ring). |

Key Derivatives and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold lies in its derivatization to probe interactions with biological targets. SAR studies reveal how specific structural changes impact biological activity.

SAR in Antitubercular Agents

Research into agents against Mycobacterium tuberculosis (Mtb) has identified the 2-aminothiazole scaffold as a promising starting point.[8]

-

Invariant Moieties: Studies showed that the central thiazole ring and a 4-pyridyl substituent were critical for activity. Modifications to these parts led to a significant loss of potency.[8]

-

Flexible Position (N-2): The N-2 position (the amino group) was found to be highly tolerant of modification. Introducing substituted benzoyl groups at this position dramatically improved the antitubercular activity by over 100-fold.[8] This suggests the N-2 substituent extends into a pocket where hydrophobic and electronic interactions can be optimized.

Caption: SAR summary for 2-aminothiazole antitubercular agents.

SAR in Anti-inflammatory and Kinase Inhibitors

The 2-aminothiazole motif is also a well-established kinase inhibitor template.[7]

-

Anti-inflammatory Activity: Thiazole-thiazolidinone hybrids have been identified as selective COX-1 inhibitors. SAR studies revealed that the nature and position of substituents on a benzylidene ring attached to the thiazolidinone moiety were crucial for activity.[15]

-

Kinase Inhibition: In the development of Dasatinib, iterative SAR optimization of a 2-aminothiazole hit led to a pan-Src inhibitor with sub-nanomolar potency.[7] The key was modifying the N-2 and C-5 positions to achieve optimal binding in the ATP pocket of the kinase. The C-5 carboxamide group, a derivative of the carbonitrile, proved essential for forming key hydrogen bonds.[7]

Table: Impact of C-5 Substitution on Biological Activity

| C-5 Substituent | Target Class | General Effect | Reference |

| -CN (Nitrile) | Synthetic Intermediate | Versatile handle for further derivatization. | [9] |

| -COOH (Carboxylic Acid) | Various | Can act as a key hydrogen bond donor/acceptor or metal chelator. | [11] |

| -CONH-R (Amide) | Kinase Inhibitors | Crucial for H-bonding in ATP binding sites (e.g., Dasatinib). | [7] |

| -CHO (Carbaldehyde) | Anti-diabetic | Forms Schiff bases with other moieties to create potent α-amylase inhibitors. | [5] |

Future Outlook and Emerging Applications

The versatility of the this compound scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Novel Conjugates: Employing molecular hybridization to link the thiazole core with other pharmacophores to create dual-action agents or to improve pharmacokinetic profiles.[15]

-

Bioisosteric Replacement: Using the 5-carbonitrile or its derivatives as bioisosteres for other functional groups to modulate activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Materials Science: Exploring applications in the development of polymers, coatings, and corrosion inhibitors, leveraging the unique electronic properties of the thiazole ring.[10][11]

By combining established synthetic methodologies with rational, structure-based design, the this compound core will undoubtedly continue to yield novel compounds that address unmet needs in medicine and technology.

References

-

Bouherrou, S., Chibani, S., Djabli, N., Bouzefrane, S., & Rahmouni, M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3123. [Link]

-

Dodson, R. M., & King, L. C. (1945). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1945, 787-789. [Link]

-

Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

-

Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2016). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 2(1). [Link]

- Willard, R. L. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates.

-

Li, J., Li, B., & Zhang, G. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1735-1742. [Link]

- Willard, R. L. (1995). Improved process for the preparation of 2-methylthiazole-5-carboxylates.

-

Prager, R. H., & Singh, Y. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 57(6), 599-604. [Link]

- CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (2020).

-

Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

-

Chem-Impex. 2-Methylthiazole-5-carboxylic acid. [Link]

-

Rauf, A., Al-Awady, M. J., Al-Amiery, A. A., et al. (2024). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. Chemistry & Biodiversity, e202400305. [Link]

-

Ananthan, S., Faaleolea, E. R., Goldman, R. C., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 17(17), 6335-6348. [Link]

-

Kumar, G. V., Prasad, Y. R., & Sankar, P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. [Link]

-

Gürsoy, E., Güzeldemirci, N. U., & Arıoğlu, F. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 21(11), 1546. [Link]

-

Kumar, Y., Singh, R., & Sharma, P. K. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4891. [Link]

-

Das, J., Moquin, R. V., Lin, J., et al. (2009). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5038-42. [Link]

-

Molbase. (n.d.). The Chemical Profile of 2-Methylthiazole: Properties and Applications. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. bepls.com [bepls.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents [patents.google.com]

- 10. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 11. chemimpex.com [chemimpex.com]

- 12. tandfonline.com [tandfonline.com]

- 13. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 14. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 15. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-Methylthiazole-5-carbonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Methylthiazole-5-carbonitrile (C₅H₄N₂S), a key heterocyclic building block in medicinal and materials chemistry. While empirical spectroscopic data for this specific compound is not widely published, this document, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offers a robust, predictive framework for its structural verification. By synthesizing data from analogous thiazole derivatives and foundational spectroscopic theory, we present an in-depth interpretation of the expected spectral features. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds, providing them with the necessary tools for unambiguous identification and structural confirmation.

Molecular Structure and Chemical Properties

This compound is a five-membered heterocyclic compound featuring a thiazole ring substituted with a methyl group at the C2 position and a nitrile group at the C5 position. The presence of these functional groups dictates its chemical reactivity and provides distinct spectroscopic signatures essential for its characterization.

Molecular Formula: C₅H₄N₂S[1] Monoisotopic Mass: 124.00952 Da[1]

The thiazole ring is an aromatic system, and the electron-withdrawing nature of the nitrile group significantly influences the electron density distribution within the ring, which is a key factor in interpreting its NMR spectra.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.6 | Singlet | 1H | H-4 (thiazole ring) | The H-4 proton is deshielded by the aromatic ring current and the adjacent electron-withdrawing nitrile group. |

| ~2.7 - 2.9 | Singlet | 3H | -CH₃ | The methyl group at C-2 is attached to an sp² carbon of the aromatic ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 - 170 | C-2 | Carbon attached to sulfur and nitrogen, and bearing the methyl group. |

| ~150 - 155 | C-4 | Aromatic CH carbon, significantly deshielded. |

| ~115 - 120 | C-5 | Carbon attached to the nitrile group; its chemical shift is influenced by the nitrile's anisotropy. |

| ~112 - 116 | -C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~18 - 22 | -CH₃ | Typical range for a methyl group on an aromatic ring. |

Table 3: Predicted FT-IR Spectroscopic Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Weak-Medium | Aromatic C-H stretching (H-4) |

| ~2900 - 3000 | Weak-Medium | Aliphatic C-H stretching (-CH₃) |

| ~2220 - 2240 | Strong, Sharp | C≡N stretching |

| ~1500 - 1600 | Medium | C=N stretching (thiazole ring) |

| ~1400 - 1480 | Medium | C=C stretching (thiazole ring) |

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 125.01680 |

| [M+Na]⁺ | 146.99874 |

| [M]⁺ | 124.00897 |

| Data sourced from predictive modeling.[1] |

In-Depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary tool for structural elucidation of organic molecules is NMR spectroscopy. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

-

¹H NMR Analysis: The proton spectrum is expected to be simple and highly informative. A singlet in the downfield aromatic region (δ 8.4-8.6 ppm) is characteristic of the lone proton on the thiazole ring at the C4 position. Its significant downfield shift is a direct consequence of the deshielding effect of the aromatic ring current, further enhanced by the adjacent electron-withdrawing cyano group. The second singlet, found in the upfield region (δ 2.7-2.9 ppm), corresponds to the three protons of the methyl group at the C2 position. The singlet nature of both peaks confirms the absence of adjacent protons for coupling.

-

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) will appear around δ 112-116 ppm. The three carbons of the thiazole ring will have distinct chemical shifts based on their electronic environment. C2, being bonded to two heteroatoms (N and S), is expected to be the most downfield of the ring carbons (~165-170 ppm). The C4 and C5 carbons will appear in the aromatic region, with their precise shifts determined by the combined electronic effects of the ring heteroatoms and the substituents. The methyl carbon will resonate at the most upfield position (~18-22 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most diagnostic absorption band will be a strong, sharp peak in the region of 2220-2240 cm⁻¹. This absorption is characteristic of the carbon-nitrogen triple bond (C≡N) stretch of the nitrile group and serves as a definitive marker for this functionality. Other expected absorptions include weak to medium C-H stretching bands for the aromatic proton (~3100 cm⁻¹) and the methyl group (~2950 cm⁻¹), as well as C=N and C=C stretching vibrations from the thiazole ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 125.01680.[1] High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₅H₅N₂S⁺) with high accuracy, further validating the compound's identity.

Experimental Protocols

The following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data for this compound. These protocols are based on standard methodologies for small molecule characterization.[2]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (400 MHz or higher recommended).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: Standard workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Transfer the mixture to a pellet die and apply 8-10 tons of pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[2]

-

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The predicted NMR, IR, and MS data provide a detailed and self-validating fingerprint for this molecule. The key diagnostic features—the singlet for the H-4 proton in ¹H NMR, the five distinct signals in ¹³C NMR, the strong nitrile stretch in the IR spectrum, and the correct molecular ion peak in the mass spectrum—collectively offer irrefutable evidence for its structure. This guide provides the foundational knowledge and practical protocols for researchers to successfully identify and characterize this important heterocyclic compound.

References

-

This compound (C5H4N2S). PubChemLite. Available at: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). National Institutes of Health (NIH). Available at: [Link]

-

2-Methylthiazole. PubChem. Available at: [Link]

-

Thiazole, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

2-Methylthiazole-5-carbonitrile mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methylthiazole-5-carbonitrile

Abstract